3-Fluoro-6-nitrobenzene-1,2-diamine
Description
Overview of Ortho-Phenylenediamine Chemistry and Derivatives
Ortho-phenylenediamine (OPD), systematically named benzene-1,2-diamine, is a fundamental aromatic diamine consisting of two amino groups attached to adjacent carbon atoms on a benzene (B151609) ring. wikipedia.org This structural arrangement makes OPD and its derivatives exceptionally versatile precursors for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org The close proximity of the two amino groups facilitates condensation reactions with a range of electrophilic reagents.
For instance, OPD reacts with ketones and aldehydes to form valuable products, and its condensation with formic acid yields benzimidazole (B57391), a core structure in many pharmaceuticals. wikipedia.org Similarly, reactions with other carboxylic acids produce 2-substituted benzimidazoles, which are precursors to herbicides like benomyl (B1667996) and fuberidazole. wikipedia.org The reaction of OPD with dimethyl oxalate (B1200264) leads to the formation of quinoxalinedione, and condensation with diketones produces various pharmaceuticals. wikipedia.org Furthermore, OPD is a ligand in coordination chemistry, and its condensation with salicylaldehyde (B1680747) gives rise to chelating Schiff base ligands. wikipedia.org
The applications of ortho-phenylenediamine derivatives are extensive, ranging from the production of fungicides, corrosion inhibitors, and pigments to their use as antioxidants in the rubber industry. manavchem.com
Significance of Halogenated and Nitrated Anilines as Synthetic Precursors
The introduction of halogen and nitro groups onto an aniline (B41778) framework significantly enhances its synthetic utility, providing handles for a diverse array of chemical transformations. Halogenated anilines are crucial building blocks in organic synthesis, serving as precursors for cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. nih.gov While classical electrophilic halogenation of anilines can be challenging due to their high reactivity, modern synthetic methods allow for regioselective halogenation, yielding specific isomers for targeted synthesis. nih.gov Some halogenated anilines, previously thought to be exclusively of synthetic origin, have also been identified as natural products. rsc.org
Nitrated anilines are equally important synthetic intermediates. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. More importantly, the nitro group can be readily reduced to an amino group, providing a strategic route to introduce a second amino group onto the aniline ring. wikipedia.orgsci-hub.st This reduction is a cornerstone of industrial chemistry, particularly in the production of anilines from nitrated aromatic compounds. sci-hub.st The selective reduction of a nitro group in the presence of other functional groups is a key transformation in multi-step organic synthesis.
The combination of both halogen and nitro substituents on an aniline ring, as seen in 3-fluoro-6-nitrobenzene-1,2-diamine, creates a multifunctional scaffold. The fluorine atom can influence the molecule's electronic properties and provides a site for nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, and the adjacent amino groups are poised for cyclization reactions.
Research Context of this compound within Contemporary Organic Chemistry
Within the landscape of contemporary organic chemistry, this compound emerges as a specialized reagent for the synthesis of complex, functionalized heterocyclic systems. Its structure is a convergence of the key features discussed above: the reactive 1,2-diamine moiety, a deactivating and reducible nitro group, and a strategically placed fluorine atom.
The presence of these three distinct functional groups in a specific arrangement allows for a sequence of selective reactions. For example, the diamine can undergo condensation to form a heterocyclic ring, followed by reduction of the nitro group to introduce another reactive site, and finally, the fluorine atom can be displaced by a nucleophile to introduce further complexity. This multi-faceted reactivity makes it a valuable starting material for creating novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The study of such substituted diamines contributes to the broader effort of developing efficient and selective methods for the construction of intricate molecular architectures.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds discussed in this article.
Structure
3D Structure
Properties
Molecular Formula |
C6H6FN3O2 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-fluoro-6-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,8-9H2 |
InChI Key |
DHDVKHIUEQEQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 6 Nitrobenzene 1,2 Diamine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-fluoro-6-nitrobenzene-1,2-diamine, the primary disconnections focus on the carbon-nitrogen bonds of the amine groups and the carbon-nitro bond.
A logical retrosynthetic approach would first involve the disconnection of the two amino groups, leading back to a dinitro-fluoro-benzene precursor. This is based on the common and reliable method of reducing nitro groups to amines. Further disconnection of a nitro group would then lead to a simpler fluoronitrobenzene derivative. This strategy simplifies the synthetic challenge to the controlled introduction of nitro groups and a fluorine atom onto a benzene (B151609) ring.
The key bond cleavages, or disconnections, in the retrosynthesis of this compound are:
C-NH₂ bond disconnection: This leads to a precursor with a nitro group in place of the amine. This is a standard transformation as the reduction of a nitro group to an amine is a high-yielding and well-established reaction.
C-NO₂ bond disconnection: This simplifies the aromatic precursor to a fluorobenzene (B45895) derivative, which can then be nitrated.
This analytical process highlights the importance of readily available and appropriately substituted aromatic precursors for an efficient synthesis.
Precursor Synthesis and Functional Group Introduction
The synthesis of the key precursors for this compound relies on fundamental aromatic chemistry, specifically nitration, halogenation, and nucleophilic aromatic substitution.
Nitration and Halogenation Routes for Aromatic Substrates
The introduction of nitro groups onto an aromatic ring is a classic example of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.compharmaguideline.com This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.compharmaguideline.com The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene ring.
Halogenation, another key electrophilic aromatic substitution reaction, introduces halogen atoms onto the aromatic ring. libretexts.orgpharmaguideline.com For fluorine, direct fluorination is often too vigorous and difficult to control. libretexts.org Therefore, alternative methods like the Schiemann reaction or the use of specialized fluorinating agents are often employed. In some cases, a process of reacting an aromatic derivative with a halogen and a nitrating agent in liquid hydrofluoric acid can be utilized. google.com The order of these reactions—nitration and halogenation—is crucial as the first substituent will direct the position of the incoming group. google.com
Nucleophilic Aromatic Substitution (SNAr) on Fluoronitrobenzene Derivatives
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as amines, onto an electron-deficient aromatic ring. masterorganicchemistry.com The presence of strong electron-withdrawing groups, like nitro groups, ortho or para to a leaving group (such as a halogen) greatly facilitates this reaction. masterorganicchemistry.com
In the context of synthesizing precursors for this compound, a key strategy involves the reaction of a fluoronitrobenzene derivative with an amine. For instance, 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent, readily reacts with amines under relatively mild conditions. nih.govwikipedia.orggbiosciences.com The fluorine atom, being a good leaving group in this activated system, is displaced by the nucleophilic amine. This approach allows for the controlled introduction of one of the required amino groups. A practical method for dimethylamine (B145610) substitution on aryl fluorides involves the hydroxide-assisted thermal decomposition of N,N-dimethylformamide. nih.gov
The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to the trend in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine strongly activates the ring towards this attack.
Nitro Group Reduction Strategies to Amine Moieties
The final and crucial step in the synthesis of this compound is the reduction of the nitro groups to the corresponding amines. Several methods are available for this transformation, each with its own advantages and limitations.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. google.comgoogle.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. youtube.com
Commonly used catalysts include:
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Raney Nickel
The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under varying pressures of hydrogen gas. Catalytic hydrogenation is generally efficient and produces water as the only byproduct, making it an environmentally friendly option.
| Catalyst | Substrate | Conditions | Product |
| Pd/C | Dinitrotoluene | H₂, Solvent (e.g., Methanol) | Toluenediamine google.com |
| Iridium-based | Dinitrotoluene | H₂, Supported on carrier | Toluenediamine google.com |
Chemical Reduction via Transfer Hydrogenation or Chemical Reagents
When catalytic hydrogenation is not feasible due to the presence of other sensitive functional groups, various chemical reducing agents can be employed.
Transfer Hydrogenation: This method uses a source of hydrogen other than hydrogen gas, such as hydrazine, formic acid, or sodium borohydride, in the presence of a catalyst.
Chemical Reagents: A variety of metal-based and non-metal-based reagents are effective for nitro group reduction.
Sodium Dithionite (Na₂S₂O₄): This is an inexpensive and safe reducing agent that can selectively reduce aromatic nitro compounds to anilines. organic-chemistry.orgacs.orgrsc.orgstackexchange.comacsgcipr.org The reaction is often carried out in a two-phase system or in an aqueous solution. acs.orgacsgcipr.org
Stannous Chloride (SnCl₂): Tin(II) chloride is a classic reagent for the reduction of aromatic nitro compounds. jst.go.jpstrategian.comacsgcipr.orgresearchgate.net It is particularly useful for selective reductions in the presence of other reducible groups. strategian.com The reaction is typically performed in an acidic medium, although non-acidic conditions have also been developed. strategian.comacsgcipr.org
Iron/HCl: The Bechamp reduction, using iron filings in the presence of an acid like hydrochloric acid, is a long-standing and cost-effective method for the industrial-scale reduction of nitroaromatics. doubtnut.comscispace.comcommonorganicchemistry.comvedantu.comstackexchange.com A key advantage is that only a catalytic amount of HCl is required as the ferrous chloride (FeCl₂) formed is hydrolyzed, regenerating the acid. doubtnut.comstackexchange.com
| Reducing Agent | Substrate Example | Conditions | Product Example |
| Sodium Dithionite | Aromatic Nitro Compounds | Aqueous or two-phase system | Anilines organic-chemistry.orgacs.orgrsc.orgstackexchange.com |
| Stannous Chloride | Aromatic Nitro Compounds | Ethanol, with or without acid | Anilines jst.go.jpstrategian.comacsgcipr.org |
| Iron/HCl | Nitrobenzene (B124822) | Aqueous HCl | Aniline (B41778) doubtnut.comvedantu.comstackexchange.com |
Advanced and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the use of energy-efficient and environmentally benign techniques. For the preparation of compounds like this compound, this involves the adoption of methods that can reduce reaction times, minimize waste, and avoid the use of hazardous solvents.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. uobabylon.edu.iq By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields. uzh.ch This technique has been successfully applied to a variety of reactions, including the reduction of aromatic nitro compounds. uzh.chresearchgate.netresearchgate.net
The synthesis of this compound typically involves the partial reduction of a dinitro precursor or the nitration of a fluoro-substituted diamine. In the context of reduction, microwave assistance can accelerate the conversion of a nitro group to an amine. For instance, the reduction of various aromatic nitro compounds to their corresponding amines has been achieved in minutes with high yields under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water. uzh.chnsf.gov
Research on the microwave-assisted reduction of aromatic nitro compounds has demonstrated that this method can be highly efficient. uzh.ch For example, novel oxo-rhenium complexes have been used as catalysts for the reduction of nitro groups under microwave irradiation, showing higher turnover numbers and turnover frequencies compared to standard heating methods. researchgate.net While specific data for this compound is not extensively documented, the principles from related syntheses suggest a significant potential for process intensification.
Table 1: Comparison of Conventional vs. Microwave-Assisted Reduction of Aromatic Nitro Compounds
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to High | Often Higher |
| Solvent Use | Often requires high-boiling organic solvents | Can be performed in water or solvent-free |
| By-product Formation | Can be significant due to prolonged heating | Often reduced due to shorter reaction times |
This table presents generalized data based on findings from the synthesis of various aromatic nitro compounds.
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and enhance chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. This technique has been effectively used for the reduction of nitroaromatic compounds. bohrium.comrsc.org
The application of ultrasound can significantly accelerate the reduction of nitroarenes to their corresponding anilines. For instance, the reduction of nitroaromatic compounds using gallium metal as a reducing agent was shown to be rapid and efficient under ultrasonic irradiation, with reaction times as short as 10-60 minutes. rsc.org This method also offers the advantage of proceeding under aerobic conditions and can lead to homogeneous reaction mixtures, simplifying workup. rsc.org Furthermore, ultrasound has been employed for the chemoselective reduction of aromatic nitro compounds to N-arylhydroxylamines using a zinc/ammonium (B1175870) formate (B1220265) system, highlighting its potential for controlled reductions. bohrium.com
In the context of synthesizing this compound, ultrasound could be particularly beneficial in heterogeneous reaction systems, such as those involving a solid catalyst and a liquid medium, by enhancing the surface area and reactivity of the catalyst.
Solvent-free and mechanochemical synthetic methods represent a significant advancement in green chemistry by minimizing or eliminating the use of volatile organic solvents. Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is particularly noteworthy for its ability to facilitate reactions between solid-state reactants. nih.govresearchgate.net
The synthesis of substituted anilines and other N-substituted amines has been successfully achieved using solvent-free mechanochemical grinding. researchgate.netbeilstein-journals.orgresearchgate.net These methods are often performed at room temperature, have short reaction times, and can produce products in high yields without the need for chromatographic purification. researchgate.net For example, the catalytic transfer hydrogenation of aromatic nitro compounds using ball milling has been demonstrated as a clean and facile approach for synthesizing substituted anilines. nih.gov
This approach is highly relevant to the synthesis of this compound, as it offers a pathway to reduce the environmental impact associated with solvent waste. The feasibility of scaling up mechanochemical syntheses further enhances their industrial applicability.
Optimization of Reaction Parameters and Yields
The efficiency and selectivity of the synthesis of this compound are critically dependent on the optimization of various reaction parameters. Key factors include the choice of solvent system, reaction temperature, and the type and loading of the catalyst.
The selection of an appropriate solvent system and the control of reaction temperature are crucial for maximizing the yield and purity of the desired product. In the synthesis of fluorinated aromatic amino acids, for instance, screening different solvents and temperatures was shown to be critical for optimizing the reaction yield. researchgate.net Acetonitrile (B52724), a polar aprotic solvent, proved to be optimal in certain alkylation reactions, with a decrease in temperature further enhancing the yield. researchgate.net
In the context of nitroaniline synthesis, the reaction temperature can significantly influence the rate of reaction and the formation of by-products. For the hydrogenation of nitrobenzene, increasing the temperature from 40 °C to 60 °C led to a substantial increase in the yield of aniline. nih.gov However, excessively high temperatures can lead to undesired side reactions.
The influence of the solvent is also paramount. In the synthesis of some dicyanoanilines, the use of a polar medium like acetonitrile was found to be effective, and in some cases, the product precipitated directly from the reaction mixture, simplifying purification. researchgate.net
Table 2: Illustrative Effect of Solvent and Temperature on the Yield of a Hypothetical Fluoronitroaniline Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 80 | 12 | 65 |
| 2 | Acetonitrile | 80 | 8 | 78 |
| 3 | Ethanol | 80 | 10 | 72 |
| 4 | Acetonitrile | 60 | 12 | 85 |
| 5 | Acetonitrile | 100 | 6 | 75 (with by-products) |
This table is a generalized representation based on optimization studies of similar compounds and does not reflect actual experimental data for this compound.
The choice of catalyst and its loading are critical determinants of reaction efficiency and selectivity, particularly in hydrogenation reactions. For the reduction of nitroanilines, various catalysts have been investigated. For example, synthesized copper ferrite (B1171679) nanoparticles have been shown to be effective heterogeneous nanocatalysts for the reduction of 4-nitroaniline (B120555) and 2-nitroaniline, with high conversion rates. The reusability of such magnetic nanoparticles is an added advantage for sustainable processes.
The loading of the catalyst also plays a significant role. In the asymmetric fluorination of β-ketoesters, the effect of catalyst loading was a key parameter that was optimized. Similarly, in the synthesis of aniline through continuous-flow hydrogenation, the palladium loading on the support was a critical factor. nih.gov An optimal catalyst loading ensures a high reaction rate without being economically prohibitive or leading to unwanted side reactions. The reusability of the catalyst is also a key consideration, with studies showing that some catalysts can be recycled multiple times without a significant loss in activity.
Reaction Mechanisms and Chemical Transformations of 3 Fluoro 6 Nitrobenzene 1,2 Diamine
Nucleophilic Reactivity of Amine Groups
The two adjacent amine groups in 3-Fluoro-6-nitrobenzene-1,2-diamine are primary sites for nucleophilic reactions. Their reactivity is fundamental to the synthesis of various heterocyclic compounds.
Condensation Reactions with Carbonyl Compounds
The diamine moiety readily undergoes condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. nih.govnih.gov This reaction is a classic and versatile method for synthesizing substituted quinoxalines. nih.gov The general mechanism involves the nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the stable aromatic quinoxaline ring system.
The reaction conditions for these condensations can vary, with some methods requiring elevated temperatures and acidic catalysts, while others can proceed at room temperature with the aid of specific catalysts like alumina-supported heteropolyoxometalates. nih.gov The choice of carbonyl compound allows for the introduction of a wide range of substituents onto the quinoxaline core, enabling the synthesis of diverse chemical libraries for applications such as drug discovery. nih.gov
For instance, the condensation of this compound with various benzil (B1666583) derivatives (1,2-diphenylethanedione) would yield a series of 6-fluoro-5-nitro-2,3-diphenylquinoxalines. The specific substituents on the benzil starting material would determine the final substitution pattern on the 2 and 3 positions of the quinoxaline ring.
A study on the synthesis of quinoxaline derivatives for potential anticancer activity demonstrated the condensation of a substituted 1,2-phenylenediamine with a dicarbonyl compound in refluxing acetic acid. nih.gov While this study did not specifically use this compound, the described methodology is directly applicable.
The following interactive table summarizes representative condensation reactions of o-phenylenediamines with dicarbonyl compounds, illustrating the general principle applicable to this compound.
Interactive Table: Representative Condensation Reactions for Quinoxaline Synthesis
| o-Phenylenediamine (B120857) Reactant | Dicarbonyl Reactant | Product | Catalyst/Conditions |
| 1,2-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Toluene, AlCuMoVP/AlFeMoVP, Room Temp nih.gov |
| 4-Nitro-1,2-phenylenediamine | (E)-3-Nitrostyryl-dicarbonyl | 6-Nitro-2,3-bis[(E)-3-nitrostyryl]quinoxaline | Acetic acid, reflux nih.gov |
| 3-Fluorobenzene-1,2-diamine | Selenium dioxide | 4-Fluorobenzoselenadiazole | Ethanol (B145695), reflux csic.es |
Intramolecular Cyclization Pathways
The adjacent amine groups of this compound can also participate in intramolecular cyclization reactions, often following an initial reaction with a single reagent that introduces a linking moiety. A prime example is the formation of benzimidazoles. Reaction with reagents like cyclohexanone (B45756) can lead to the formation of spiro-fused benzimidazoles. csic.es
Another significant cyclization pathway involves diazotization. Treatment of the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) leads to the formation of a benzotriazole (B28993) derivative. csic.es In this reaction, one of the amine groups is converted to a diazonium salt, which is then attacked by the neighboring amine group to form the five-membered triazole ring. Specifically, this compound can be converted to 4-fluoro-7-nitro-2H-benzo[d] nih.govnih.govtriazole. csic.es
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution, although the existing substituents heavily influence the position and feasibility of such reactions. The interplay of the directing effects of the fluoro, nitro, and amino groups determines the regioselectivity of any further substitution.
Regioselectivity and Directing Effects of Fluoro and Nitro Substituents
In electrophilic aromatic substitution, the substituents on the benzene ring dictate the position of the incoming electrophile. youtube.comlibretexts.org
Amino groups (-NH₂) are strongly activating and ortho-, para-directing.
The Fluoro group (-F) is deactivating due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. researchgate.net However, its deactivating nature makes reactions slower compared to benzene. researchgate.net
The Nitro group (-NO₂) is strongly deactivating and a meta-director due to its powerful electron-withdrawing nature through both induction and resonance. youtube.comopenstax.org
In this compound, the two amino groups are the most powerful activating groups and will primarily direct incoming electrophiles. However, the positions ortho and para to the amino groups are already substituted. The position between the two amino groups (C3) is sterically hindered. The remaining open positions are C4 and C5.
Considering the directing effects:
The amino group at C1 directs ortho (to C2, already substituted, and C6, substituted with a nitro group) and para (to C4).
The amino group at C2 directs ortho (to C1, already substituted, and C3, substituted with a fluorine) and para (to C5).
The fluoro group at C3 directs ortho (to C2 and C4) and para (to C6, substituted with a nitro group).
The nitro group at C6 directs meta (to C2 and C4).
Redox Chemistry and Potential Transformations
The nitro group in this compound is a key site for redox reactions, particularly reduction to an amino group. sci-hub.st This transformation is a common and important step in the synthesis of more complex molecules, as it introduces a third amino group, forming a triamine derivative.
A variety of reducing agents can be employed for the reduction of aromatic nitro groups, including:
Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. sci-hub.stwikipedia.org
Metal-acid systems: Such as iron in acetic acid or tin(II) chloride in hydrochloric acid. sci-hub.stwikipedia.org
Other reducing agents: Including sodium hydrosulfite, sodium sulfide, and various silanes in the presence of a catalyst. wikipedia.orgrsc.orgorganic-chemistry.org
The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.strsc.org For this compound, a key consideration would be the potential for hydrodefluorination (removal of the fluorine atom) under certain catalytic hydrogenation conditions. Milder and more chemoselective methods, such as using iron-based catalysts with silanes, have been developed to selectively reduce nitro groups in the presence of halogens. rsc.orgrsc.org
The reduction of the nitro group in this compound would yield 4-fluorobenzene-1,2,3-triamine. This triamine is a valuable intermediate for the synthesis of various heterocyclic compounds, including those with potential biological activity.
The electrochemical properties of nitroaromatic compounds have also been studied, with the nitro group undergoing reduction to a nitroso and then a hydroxylamine (B1172632) intermediate before final reduction to the amine. nih.gov
Stability and Decomposition Mechanisms Under Varying Chemical Environments
The stability of this compound is influenced by its environment, particularly pH and exposure to light and heat. As an aromatic diamine, it is susceptible to oxidation, which can lead to the formation of colored polymeric materials, especially in the presence of air and light.
Under acidic conditions, the amine groups will be protonated to form ammonium (B1175870) salts. This can increase the stability towards oxidation but may also affect its reactivity in other transformations. In strongly basic conditions, the acidity of the N-H protons of the amine groups is enhanced, potentially leading to deprotonation by a sufficiently strong base.
The nitro group contributes to the thermal stability of the molecule to some extent, but like many nitroaromatic compounds, it may decompose at high temperatures. The presence of both amino and nitro groups on the same aromatic ring can sometimes lead to intramolecular redox reactions upon heating, though this is more common in compounds where the groups are positioned to facilitate such reactions more readily.
Derivatization and Advanced Synthetic Applications of 3 Fluoro 6 Nitrobenzene 1,2 Diamine
Synthesis of Fused Heterocyclic Systems
The adjacent amino groups on the benzene (B151609) ring of 3-fluoro-6-nitrobenzene-1,2-diamine make it an ideal substrate for condensation reactions to form five- or six-membered heterocyclic rings fused to the benzene core.
The synthesis of benzimidazoles is a cornerstone of heterocyclic chemistry, with the condensation of an o-phenylenediamine (B120857) with an aldehyde being one of the most direct and widely used methods. rsc.orgsemanticscholar.org This reaction typically proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole (B57391) ring system. clockss.org
By reacting this compound with various aldehydes, a diverse library of 2-substituted-5-fluoro-6-nitrobenzimidazoles can be generated. The reaction is often facilitated by a catalyst and can be performed under various conditions, including using nanomaterial catalysts or environmentally benign aqueous media. semanticscholar.org The specific aldehyde used determines the substituent at the 2-position of the resulting benzimidazole.
Table 1: Representative Synthesis of 2-Substituted-5-fluoro-6-nitrobenzimidazoles
| Reactant (Aldehyde) | Product Name |
| Formaldehyde | 5-Fluoro-6-nitro-1H-benzimidazole |
| Benzaldehyde | 5-Fluoro-6-nitro-2-phenyl-1H-benzimidazole |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-fluoro-6-nitro-1H-benzimidazole |
| 4-Methoxybenzaldehyde | 5-Fluoro-2-(4-methoxyphenyl)-6-nitro-1H-benzimidazole |
| Pyridine-4-carboxaldehyde | 5-Fluoro-6-nitro-2-(pyridin-4-yl)-1H-benzimidazole |
Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine (B50134) ring. A primary and highly effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-ketoaldehyde or α-diketone. nih.govsapub.orgthieme-connect.de This reaction is generally a straightforward cyclocondensation that provides direct access to the quinoxaline (B1680401) core.
The reaction of this compound with various α-dicarbonyl compounds yields 6-fluoro-7-nitroquinoxaline (B8214321) derivatives. The choice of the dicarbonyl reactant dictates the substitution pattern on the pyrazine ring of the product. For instance, using an unsymmetrical diketone can lead to the formation of isomeric products. thieme-connect.de
Table 2: Potential Quinoxaline Derivatives from this compound
| Reactant (1,2-Dicarbonyl) | Product Name |
| Glyoxal | 6-Fluoro-7-nitroquinoxaline |
| Pyruvaldehyde | 6-Fluoro-2-methyl-7-nitroquinoxaline |
| Benzil (B1666583) (1,2-Diphenylethane-1,2-dione) | 6-Fluoro-7-nitro-2,3-diphenylquinoxaline |
| Acenaphthenequinone | 5-Fluoro-6-nitroacenaphtho[1,2-b]quinoxaline |
The vicinal diamine functionality of this compound is also amenable to the formation of fused five-membered rings containing three heteroatoms.
Benzotriazole (B28993) Formation: The synthesis of benzotriazoles from o-phenylenediamines is a classic reaction involving diazotization. ijariie.com The process uses nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid like glacial acetic acid. orgsyn.orgyoutube.comscribd.com One of the amino groups is converted into a diazonium salt, which then undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group to form the stable triazole ring. scribd.com This method would convert this compound into 5-fluoro-6-nitro-1H-benzotriazole.
Benzoselenadiazole Formation: 2,1,3-Benzoselenadiazoles are heterocyclic compounds that can be prepared by the condensation of o-phenylenediamines with selenium dioxide (SeO₂). mdpi.comresearchgate.net The reaction involves heating the diamine with selenium dioxide in a suitable solvent, such as ethanol (B145695). mdpi.com Applying this synthesis to this compound would yield 5-fluoro-6-nitro-2,1,3-benzoselenadiazole, a compound of interest for applications in materials science due to the properties of benzochalcogenadiazoles. mdpi.com
Formation of Coordination Compounds and Ligands
The molecular architecture of this compound, featuring two adjacent nitrogen donor atoms, makes it an excellent candidate for use as a chelating ligand in coordination chemistry.
o-Phenylenediamine and its derivatives are well-known to form stable complexes with a variety of transition metals. The two amino groups can coordinate to a single metal center, forming a stable five-membered chelate ring. researchgate.net this compound, with its two amino groups and a nearby nitro group, offers multiple potential coordination sites. researchgate.netnih.gov Derivatives such as 2,1,3-benzoselenadiazole, synthesized from o-phenylenediamines, have been successfully used as N-donor ligands to form complexes with metals like copper(I). mdpi.comresearchgate.net This demonstrates the capacity of these heterocyclic systems to participate in the formation of coordination compounds. The presence of electron-withdrawing fluoro and nitro groups on the benzene ring can significantly modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.
The formation of a chelate ring by a ligand such as this compound with a metal ion results in a coordination compound with enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. researchgate.net This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. The structure of the free 3-nitrobenzene-1,2-diamine (B188712) ligand has been determined, providing a basis for understanding its coordination behavior. nih.gov The molecule offers two amino groups and a nitro group in close proximity, making it an interesting probe for accommodating metal centers with different Lewis acidities. researchgate.netnih.gov The design of ligands based on this scaffold allows for the fine-tuning of electronic and steric properties. The fluoro and nitro substituents are strong electron-withdrawing groups, which decrease the basicity of the nitrogen donor atoms. This can affect the binding affinity for different metal ions and influence the electrochemical and photophysical properties of the final coordination compound.
Applications in Polymer Chemistry and Material Science
The unique structural characteristics of this compound, namely the presence of two adjacent amino groups, a fluorine atom, and a nitro group on an aromatic ring, make it a valuable precursor in the synthesis of advanced polymers and materials. These functional groups provide sites for polymerization and allow for the tuning of material properties.
Precursor Role in Polycondensation Reactions
This compound can serve as a monomer in polycondensation reactions to produce high-performance polymers such as polyimides and polybenzimidazoles. In these reactions, the diamine monomer reacts with a comonomer, typically a dianhydride or a dicarboxylic acid, to form the polymer backbone.
The fluorine and nitro substituents on the aromatic ring of the diamine are expected to impart specific properties to the resulting polymers. The fluorine atom can enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and water absorption of the polymer. The nitro group, being strongly electron-withdrawing, can increase the polymer's glass transition temperature and modify its electronic properties. Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities.
For instance, in the synthesis of polyimides, new fluorine-containing diamine monomers are sought after to reduce charge transfer complex (CTC) interactions between polymer chains, which can lead to improved transparency and reduced color in the final material. mdpi.com While direct studies on this compound may be limited, the principles of using fluorinated and functionalized diamines are well-established in the field of high-performance polymers. The mechanochemical polycondensation between a diamine and a dialdehyde (B1249045) has also been explored as a sustainable alternative to traditional solvent-based methods. rsc.org
A representative polycondensation reaction to form a polyimide is shown below: n (this compound) + n (Dianhydride) → [-Poly(amic acid)-] → [-Polyimide-] + 2n H₂O
Table 1: Potential Influence of Functional Groups on Polymer Properties
| Functional Group | Potential Effect on Polymer Properties |
| o-Diamine | Enables formation of heterocyclic rings (e.g., imidazole, imide) in the polymer backbone. |
| Fluorine | Enhances thermal stability, chemical resistance, solubility, and lowers dielectric constant. |
| Nitro Group | Increases glass transition temperature, modifies electronic properties, and offers a site for post-polymerization modification. |
Contribution to Conjugated Polymer and Organic Electronic Material Synthesis
The synthesis of novel conjugated polymers for applications in organic electronics is a rapidly developing field. The electronic properties of these materials can be precisely tuned by the choice of monomer building blocks. This compound is a promising candidate as a precursor for monomers in this area.
The incorporation of fluorine atoms into conjugated polymers is a well-known strategy to lower the frontier molecular orbital (HOMO and LUMO) energy levels, which can improve air stability and facilitate electron injection/transport in organic electronic devices. nih.gov The electron-withdrawing nature of both the fluorine and nitro groups would be expected to create an electron-deficient aromatic system.
Furthermore, the o-phenylenediamine unit can be used to create specific functionalities within a conjugated polymer. For example, polyfluorenes incorporating o-phenylenediamine units have been synthesized and their charge transfer complexation and DNA sensing capabilities have been studied. bohrium.com The amino groups of the o-phenylenediamine unit can participate in hydrogen bonding, which can influence the polymer's interaction with other molecules. bohrium.com The general approach often involves the synthesis of polymers with main-chain chirality or specific donor-acceptor architectures to achieve desired optoelectronic properties. eie.grmdpi.com
After reduction of the nitro group to an amino group, the resulting triamine could be used to synthesize a variety of heterocyclic structures that can be incorporated into conjugated polymer backbones. The versatility of this compound makes it a valuable building block for the rational design of new organic electronic materials.
Development of Organocatalysts and Other Catalytic Species
The o-phenylenediamine scaffold is a common structural motif in the design of ligands for metal-based catalysts and, more recently, in the development of organocatalysts. This compound can serve as a starting material for a variety of catalytic species.
The two adjacent amino groups can readily react with dicarbonyl compounds (e.g., glyoxal, α-diketones) or other bifunctional electrophiles to form Schiff base ligands. These ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations. The electronic properties of the resulting metal complex, and thus its catalytic activity, can be tuned by the substituents on the phenylenediamine ring. The electron-withdrawing fluorine and nitro groups in this compound would be expected to influence the Lewis acidity of the metal center and the redox potential of the complex.
Moreover, the o-phenylenediamine unit itself can exhibit catalytic activity. For example, derivatives of o-phenylenediamine have been explored as organocatalysts for various reactions. The amino groups can act as hydrogen bond donors or as bases, while the aromatic ring can participate in π-stacking interactions.
The title compound, with its two amino groups and a nitro group in close proximity, is an interesting candidate for the development of chelate ligands. nih.govresearchgate.net The ability to form stable complexes with metal ions is a key feature of such ligands. nih.govresearchgate.net While the direct catalytic applications of derivatives of this compound are an area for further research, the foundational chemistry of o-phenylenediamines in catalysis is well-established. nih.gov
Theoretical and Computational Chemistry Studies on 3 Fluoro 6 Nitrobenzene 1,2 Diamine and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and behavior of molecules. For aromatic compounds like 3-Fluoro-6-nitrobenzene-1,2-diamine, these methods can elucidate the intricate interplay of substituent effects on the benzene (B151609) ring.
Electronic Structure and Molecular Orbital (MO) Analysis
The electronic structure of a molecule dictates its physical and chemical properties. In substituted nitroanilines, the arrangement of electrons is heavily influenced by the electron-donating amino groups and the electron-withdrawing nitro and fluoro groups.
Computational studies on analogous compounds, such as nitrobenzene (B124822) and its derivatives, have been performed to understand their electronic nature. For instance, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to investigate the electronic properties of isomers like 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA). These calculations reveal the distribution of electron density and the energies of molecular orbitals. The dipole moment, a measure of molecular polarity, was computed for these isomers, with 5N2FA showing a higher dipole moment than 2N5FA, indicating a greater charge separation in the former.
Natural Bond Orbital (NBO) analysis is a powerful tool to understand bonding interactions and charge distribution. For related nitroaniline isomers, NBO analysis provides insights into the intramolecular charge transfer and the nature of the bonds between the substituents and the aromatic ring.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining how a molecule will interact with other species.
The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For example, in the case of 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, the HOMO-LUMO energy gaps were calculated to be 3.874 eV and 3.979 eV (using DFT), respectively. This suggests that 5-nitro-2-fluoroaniline is slightly more reactive.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions and identifying the high-energy transition states that govern reaction rates. While specific studies on the reaction mechanisms of this compound are not prevalent, research on related compounds provides valuable parallels.
For example, the thermal decomposition of fluorinated nitroaromatics like 3,5-difluoro-2,4,6-trinitroanisole has been studied computationally. These studies reveal that the presence of fluorine atoms can alter the initial bond-breaking steps and subsequent reaction pathways compared to their non-fluorinated counterparts.
In the context of reactions involving the amino groups, such as condensation reactions to form heterocyclic compounds, computational methods can model the reaction coordinates, locate the transition state structures, and calculate the activation energies. This information is crucial for optimizing reaction conditions and understanding the factors that control product formation.
Structure-Reactivity Relationships and Substituent Effects
The substituents on an aromatic ring profoundly influence its reactivity. In this compound, the interplay between the electron-donating amino groups and the electron-withdrawing nitro and fluoro groups is complex.
The fluorine atom exhibits a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (σ-effect) but can be weakly electron-donating through the resonance effect (π-effect). In most cases, the inductive effect of fluorine dominates, leading to a deactivation of the aromatic ring towards electrophilic substitution.
The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, strongly deactivating the ring. In contrast, the amino groups are strong electron-donating groups through resonance, activating the ring towards electrophilic attack.
Predictive Spectroscopic Property Simulations for Structural Assignment
Computational methods have become indispensable for the prediction of spectroscopic data, which is crucial for the correct structural assignment of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
NMR spectroscopy is one of the most powerful tools for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods can greatly aid in the interpretation of experimental spectra.
Theoretical studies on a series of five nitrobenzene-1,2-diamines have demonstrated that chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. bldpharm.com The calculated ¹H, ¹³C, and ¹⁵N NMR chemical shifts showed excellent agreement with experimental values. bldpharm.com
For this compound, the presence of the fluorine atom would introduce ¹⁹F NMR signals and would also influence the ¹H and ¹³C chemical shifts of the nearby nuclei. Predictive tools for ¹⁹F NMR have been developed and can be applied to estimate the chemical shift of the fluorine atom in this molecule. bldpharm.com The coupling between the fluorine nucleus and adjacent protons (³J(H,F)) and carbons (nJ(C,F)) would also provide valuable structural information.
Below is a table showing a comparison of experimental and calculated ¹³C NMR chemical shifts for the parent compound, 3-nitrobenzene-1,2-diamine (B188712), which serves as a reference for understanding the substituent effects in the target molecule. bldpharm.com
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 | 136.6 | 135.8 |
| C2 | 134.8 | 134.1 |
| C3 | 131.5 | 130.9 |
| C4 | 114.3 | 113.8 |
| C5 | 119.3 | 118.7 |
| C6 | 112.5 | 111.9 |
Table 1: Experimental and calculated ¹³C NMR chemical shifts for 3-nitrobenzene-1,2-diamine in DMSO-d₆. Data from a study on nitrobenzene-1,2-diamines. bldpharm.com
The introduction of a fluorine atom at position 3 would be expected to cause a significant downfield shift for C3 due to the direct C-F bond and would also influence the shifts of the adjacent carbon atoms.
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. When coupled with computational methods such as Density Functional Theory (DFT), a powerful approach is established for the precise assignment of these modes. Although specific, in-depth experimental and computational vibrational analyses for this compound are not extensively documented in the reviewed literature, a comprehensive understanding of its expected spectral features can be synthesized from studies on structurally analogous compounds. These analogs include nitrobenzene, o-phenylenediamine (B120857), 1-fluoro-3-nitrobenzene (B1663965), and 3-nitro-o-phenylenediamine. The analysis of these related molecules allows for a reliable prediction of the vibrational characteristics of this compound.
The vibrational modes of this compound can be categorized based on the functional groups and the benzene ring itself:
Amino (NH₂) Group Vibrations: The amino groups are expected to exhibit characteristic stretching and bending vibrations. Asymmetric and symmetric N-H stretching modes typically appear in the high-frequency region of the IR spectrum. For o-phenylenediamine, N-H stretching vibrations are observed at 3386 and 3183 cm⁻¹. acs.org
Nitro (NO₂) Group Vibrations: The nitro group is well-known for its strong and distinct IR absorptions. The asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations are anticipated to be prominent. In nitrobenzene, these are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net For instance, in one study, the asymmetric stretching mode was assigned at 1523 cm⁻¹ and the symmetric stretching mode at 1347 cm⁻¹. researchgate.net Additionally, deformation modes such as scissoring, wagging, and rocking of the NO₂ group are expected at lower frequencies. The NO₂ bending (scissoring) mode in nitrobenzene derivatives is often found around 853 cm⁻¹. researchgate.net
Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration is typically a strong band in the IR spectrum, and its position can be influenced by other substituents on the aromatic ring. In 1-fluoro-3-nitrobenzene, this mode is observed in the IR spectrum.
Aromatic Ring Vibrations: The benzene ring itself gives rise to a series of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The substitution pattern on the ring significantly influences the frequencies and intensities of these vibrations. In o-phenylenediamine, C-C symmetric stretching vibrations are noted at 1590 cm⁻¹, and aromatic C-H deformation vibrations for the 1,2-disubstituted benzene ring are seen at 1500 and 1152 cm⁻¹. acs.org
Computational studies on analogs like 1,2-dinitrobenzene (B166439) and 1-fluoro-3-nitrobenzene using DFT methods (such as B3LYP with basis sets like 6-311++G(d,p)) have shown excellent agreement between calculated and experimental spectra after applying appropriate scaling factors. nih.gov This underscores the reliability of theoretical calculations in predicting and assigning vibrational modes for substituted nitrobenzenes. For instance, a comparative analysis of 1,2-dinitrobenzene and 1-fluoro-3-nitrobenzene provided a complete assignment of their fundamental bands based on recorded FT-IR and FT-Raman spectra, supported by DFT calculations. nih.gov
The tables below present a compilation of key vibrational frequencies from literature for analogs of this compound, which serve as a basis for understanding its vibrational spectrum.
Table 1: Characteristic Vibrational Frequencies of the Nitro Group in Analogs
| Vibrational Mode | Molecule | Frequency (cm⁻¹) | Spectrum Type | Reference |
| Asymmetric NO₂ Stretch | Nitrobenzene | 1523 | IR | researchgate.net |
| Symmetric NO₂ Stretch | Nitrobenzene | 1347 | IR | researchgate.net |
| NO₂ Bending (Scissoring) | Nitrobenzene | 853 | Raman | researchgate.net |
| Asymmetric NO₂ Stretch | 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide | 1555 | IR | esisresearch.org |
| Symmetric NO₂ Stretch | 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide | 1391 | IR | esisresearch.org |
Table 2: Characteristic Vibrational Frequencies of the Amino and Phenyl Groups in Analogs
| Vibrational Mode | Molecule | Frequency (cm⁻¹) | Spectrum Type | Reference |
| N-H Stretching | o-Phenylenediamine | 3386, 3183 | FT-IR | acs.org |
| N-H Deformation | o-Phenylenediamine | 1633 | FT-IR | acs.org |
| C-N Stretching | o-Phenylenediamine | 1590 | FT-IR | acs.org |
| C-C Symmetric Stretching | o-Phenylenediamine | 1500 | FT-IR | acs.org |
| Aromatic C-H Deformation | o-Phenylenediamine | 1152 | FT-IR | acs.org |
Spectroscopic Characterization for Structural Confirmation of 3 Fluoro 6 Nitrobenzene 1,2 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy is fundamental to understanding the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For aromatic compounds like 3-Fluoro-6-nitrobenzene-1,2-diamine, the protons on the benzene (B151609) ring typically resonate in the downfield region (around 6.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.
In nitrobenzene (B124822), for instance, the protons ortho to the nitro group are the most deshielded, followed by the para and then the meta protons, with signals appearing at approximately 8.25, 7.71, and 7.56 ppm, respectively. stackexchange.com The presence of amino and fluoro substituents in this compound will further influence these shifts. The amino groups (NH₂) will exhibit broad singlets, and their exact chemical shift can be sensitive to solvent and concentration. researchgate.net The fluorine atom will introduce splitting patterns (coupling) with adjacent protons, providing valuable information about their relative positions.
A study of five nitrobenzene-1,2-diamines showed that the amino group signals appear as broad singlets in DMSO-d₆. researchgate.net For a related compound, 1-fluoro-2-nitrobenzene, the proton signals are observed between 7.18 and 8.06 ppm in CDCl₃. chemicalbook.com
Table 1: Representative ¹H NMR Data
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| Nitrobenzene | --- | 8.25 (d, H-2, H-6), 7.71 (t, H-4), 7.56 (t, H-3, H-5) stackexchange.com |
| 1-Fluoro-2-nitrobenzene | CDCl₃ | 8.06 (d), 7.65 (t), 7.18-7.44 (m) chemicalbook.com |
| 3-Nitrobenzene-1,2-diamine (B188712) | DMSO-d₆ | Broad singlets for NH₂ protons researchgate.net |
| 1-(fluoromethyl)-2-nitrobenzene | CDCl₃ | 5.89 (d, J = 47.9 Hz, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.77 (t, J = 7.7 Hz, 1H), 7.83 (d, J = 7.7 Hz, 1H), 8.24 (d, J = 8.1 Hz, 1H) rsc.org |
This table is for illustrative purposes; specific shifts for this compound would require experimental data.
¹³C NMR for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
For aromatic compounds, carbon atoms typically resonate in the range of 100-150 ppm. libretexts.org The carbon attached to the nitro group (ipso-carbon) in nitrobenzene appears at a downfield shift of around 148.3 ppm. stackexchange.com The other aromatic carbons show distinct signals, with the ortho and para carbons being more deshielded than the meta carbons due to the electron-withdrawing nature of the nitro group. stackexchange.com In this compound, the carbon atoms bonded to the fluorine and nitrogen atoms will show characteristic shifts. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).
A theoretical and experimental NMR study of nitrobenzene-1,2-diamines confirmed the assignments of carbon signals, with the carbon atom bearing the nitro group showing a characteristic downfield shift. researchgate.net For example, in 1-fluoro-4-nitrobenzene, the aromatic carbons appear in the range of 125-150 ppm. spectrabase.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Groups
| Carbon Environment | Chemical Shift (ppm) |
| C-NO₂ (ipso) | ~148 stackexchange.com |
| Aromatic C | 100-150 libretexts.org |
| C-F (aromatic) | Highly dependent on substitution, shows C-F coupling |
| C-NH₂ (aromatic) | ~130-150 |
This table provides general ranges; precise values are compound-specific.
¹⁹F NMR for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. biophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for structural changes. biophysics.org
For this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which would be characteristic of a fluorine atom on a nitro-substituted aromatic ring with adjacent amino groups. The coupling of the fluorine nucleus with nearby protons (³JHF and ⁴JHF) would result in a multiplet, providing further structural confirmation. For instance, in related fluoronitrobenzene compounds, aromatic fluorine shifts can span a range of over 70 ppm. biophysics.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to piece together fragments of the molecule by showing which protons are neighbors.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for identifying quaternary (non-protonated) carbons and for connecting different molecular fragments, ultimately revealing the complete carbon skeleton.
For this compound, a combination of these 2D NMR experiments would allow for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the benzene ring. For example, an HMBC correlation between a proton and the carbon bearing the fluorine atom would definitively establish their relative positions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H, C-N, C-F, and NO₂ groups.
N-H Stretching : The amino groups (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pub Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching.
NO₂ Stretching : The nitro group will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. rsc.org
C-F Stretching : The carbon-fluorine bond will have a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Aromatic C-H and C=C Stretching : The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H (amine) | 3300-3500 | Medium-Strong pressbooks.pub |
| Aromatic C-H | >3000 | Medium-Weak libretexts.org |
| NO₂ (asymmetric stretch) | 1500-1560 | Strong rsc.org |
| Aromatic C=C | 1400-1600 | Medium-Weak libretexts.org |
| NO₂ (symmetric stretch) | 1300-1370 | Strong rsc.org |
| C-F | 1000-1400 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
For this compound (C₆H₆FN₃O₂), the molecular weight is approximately 171.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 171. The fragmentation pattern would be characteristic of a nitroaromatic compound. Common fragmentation pathways for nitrobenzene derivatives include the loss of NO₂ (46 Da) and NO (30 Da). youtube.com For nitrobenzene itself, a prominent peak is observed at m/z 77, corresponding to the phenyl cation, which can further fragment by losing acetylene (B1199291) (26 Da) to give a peak at m/z 51. youtube.com
The presence of the fluorine and amino groups in this compound will influence the fragmentation, leading to a unique mass spectrum that can be used for its identification. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure and degree of conjugation.
For aromatic compounds like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene ring and the nitro and amino substituents. The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the benzene ring leads to significant intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in strong absorption bands in the UV-A and visible regions of the spectrum.
A hypothetical UV-Vis data table for this compound, based on known data for similar compounds, is presented below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assigned Transition |
| Ethanol (B145695) | ~250 | ~15,000 | π → π |
| Ethanol | ~380 | ~5,000 | Intramolecular Charge Transfer (ICT) |
| Dichloromethane | ~255 | ~14,500 | π → π |
| Dichloromethane | ~375 | ~4,800 | Intramolecular Charge Transfer (ICT) |
This table is illustrative and based on expected values for a compound of this type. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would be crucial for unequivocally confirming the substitution pattern on the benzene ring and for understanding the influence of the substituents on the molecular geometry and crystal packing.
Below is a data table summarizing the crystallographic data for the related compound, 3-nitrobenzene-1,2-diamine. nih.govresearchgate.netnih.gov A similar analysis for this compound would be essential for a complete structural understanding.
| Parameter | 3-Nitrobenzene-1,2-diamine |
| Chemical Formula | C6H7N3O2 |
| Formula Weight | 153.14 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.2854(5) |
| b (Å) | 3.7504(1) |
| c (Å) | 16.3309(6) |
| β (°) | 126.208(2) |
| Volume (Å3) | 656.55(4) |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.549 |
Data obtained from the crystallographic study of 3-nitrobenzene-1,2-diamine. nih.govresearchgate.netnih.gov
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Insights for 3-Fluoro-6-nitrobenzene-1,2-diamine
The synthesis of this compound and its analogs typically relies on multi-step sequences involving nitration, amination, and selective reduction. A common strategy involves the partial reduction of a dinitro precursor or the reduction of a nitroaniline. For instance, the synthesis can be conceptualized as starting from an appropriately substituted fluoronitroaniline, which is then subjected to a final reduction step to yield the diamine. A generalized approach for related chiral benzene-1,2-diamines involves a sequence of nucleophilic aromatic substitution on an ortho-fluoronitrobenzene derivative, followed by alkylation and, crucially, the reduction of the nitro group. mdpi.com
The reactivity of this compound is dominated by the nucleophilic character of its two adjacent amino groups. This o-phenylenediamine (B120857) arrangement is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. The most prominent reaction is the condensation with 1,2-dicarbonyl compounds (like α-diketones) to form quinoxalines, or with aldehydes and carboxylic acids (or their derivatives) to yield benzimidazoles. nih.govbeilstein-journals.org The presence of the electron-withdrawing nitro group deactivates the aromatic ring and modulates the basicity and nucleophilicity of the amino groups. Conversely, the fluorine atom's inductive effect further influences the electronic environment of the molecule.
Table 1: Key Reactions of o-Phenylenediamines
| Reactant | Product Class | Significance |
|---|---|---|
| Aldehydes | Benzimidazoles | Core structures in pharmaceuticals and biologically active compounds. nih.gov |
| Carboxylic Acids / Esters | 2-Substituted Benzimidazoles | Access to a wide range of functionalized heterocyclic systems. nih.gov |
| α-Diketones (e.g., Benzil) | Quinoxalines | Important scaffolds in medicinal chemistry and material science. |
| Phthalic Anhydrides | Phthaloperinones | Dyes and pigments with unique photophysical properties. |
| Isothiocyanates | Benzimidazol-2-thiones | Precursors for various therapeutic agents. |
Identification of Unexplored Reaction Pathways and Synthetic Challenges
Despite the well-established reactivity of the o-phenylenediamine core, significant opportunities for exploration remain, alongside notable synthetic hurdles.
Unexplored Pathways:
Complex Cyclizations: Beyond simple condensations, the potential for this diamine in more complex, multi-component, or domino reactions to build novel polycyclic or spirocyclic heterocyclic systems is largely untapped.
Organocatalysis: The application of this compound or its derivatives as organocatalysts, for example in hydrogen-bond-mediated catalysis, is an intriguing and unexplored field. mdpi.com
Fluorine as a Reaction Handle: While often considered a stable substituent, the fluorine atom could potentially be leveraged in specific, late-stage functionalization reactions under carefully controlled conditions.
Synthetic Challenges:
Regioselectivity: The two amino groups in this compound are electronically distinct. Controlling which amine reacts in condensations with unsymmetrical reagents is a major challenge that often leads to mixtures of isomers.
Initial Synthesis: The synthesis of the title compound with its specific 1,2,3,6-substitution pattern is non-trivial. It requires highly selective nitration and amination/reduction steps, where controlling positional isomerism is a significant challenge. acs.org
Potential for Novel Chemical Entity and Material Discovery
The unique combination of functional groups makes this compound a promising starting point for the discovery of new molecules and advanced materials.
Novel Chemical Entities: As a scaffold, it is an ideal precursor for libraries of novel benzimidazoles and quinoxalines. The fluorine and nitro groups can act as modulators of physicochemical properties critical for drug development, such as metabolic stability, lipophilicity, and binding interactions. Specifically, benzene-1,2-diamine scaffolds have been identified through computational design as potential selective inhibitors of inducible nitric oxide synthase (iNOS), a target for inflammatory diseases. nih.gov This makes the title compound a valuable candidate for synthesizing new potential therapeutic agents.
Material Discovery: Fluorinated aromatic diamines are key monomers in the production of high-performance polymers like polyimides and polyamides, lending them enhanced thermal stability and solubility. nasa.gov The presence of both fluorine and nitro groups in this compound could be exploited to create novel polymers with tailored electronic, optical, or thermal properties for advanced applications. researchgate.net Furthermore, the specific arrangement of hydrogen-bond donors (N-H) and acceptors (NO₂) can direct the supramolecular assembly in the solid state, influencing crystal packing and the physical properties of the resulting materials. rsc.orgnih.gov
Table 2: Potential Applications Based on Functional Groups
| Functional Group | Potential Contribution | Application Area |
|---|---|---|
| o-Phenylenediamine | Heterocycle formation (Benzimidazoles, Quinoxalines) | Medicinal Chemistry, Pharmaceuticals. nih.gov |
| Fluorine | Increased metabolic stability, binding affinity, thermal stability. | Drug Discovery, High-Performance Polymers. nasa.gov |
| Nitro Group | Electron-withdrawing properties, H-bond acceptor, reducible to amine. | Materials Science, Energetic Materials, Further Functionalization. rsc.org |
| Combined System | Unique electronic and steric profile, directed crystal packing. | Novel Catalysts, Advanced Materials, Selective Synthesis. |
Integration of Advanced Methodologies in Future Studies on Substituted Benzene-1,2-diamines
Future progress in understanding and utilizing this compound will be significantly enhanced by adopting modern synthetic and analytical techniques.
Advanced Synthesis: The application of green and efficient catalytic systems should be prioritized. This includes using heterogeneous catalysts like supported gold nanoparticles for benzimidazole (B57391) synthesis, which can be easily recovered and reused. nih.gov Lanthanide catalysts, such as Er(OTf)₃, have also shown promise in promoting selective and eco-friendly condensation reactions. beilstein-journals.org For potentially hazardous steps like nitration, continuous flow chemistry offers a safer and more scalable alternative to batch processing.
Chemoenzymatic and Photocatalytic Methods: Exploring chemoenzymatic routes could provide highly selective and sustainable pathways for synthesizing and modifying these diamines. rsc.org Similarly, photocatalysis represents a modern approach for achieving C-N bond formation under mild conditions.
Computational Chemistry: In silico methods are indispensable for accelerating research. DFT calculations can be employed to predict the relative reactivity of the two amino groups, elucidate reaction mechanisms, and understand the electronic effects of the fluoro and nitro substituents. nih.gov This predictive power can guide experimental design, saving time and resources. Advanced NMR studies, correlated with theoretical calculations, can provide deep insights into molecular structure and dynamics. researchgate.net
By embracing these advanced methodologies, researchers can overcome existing challenges and unlock the full potential of this compound as a key intermediate in the creation of next-generation chemical entities and functional materials.
Q & A
Basic Questions
Q. What synthetic routes are optimal for preparing 3-Fluoro-6-nitrobenzene-1,2-diamine, and how can purity be assessed?
- Methodology :
- Step 1 : Start with fluorinated benzene derivatives. Nitration at the 6-position can be achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, ensuring inert conditions to prevent oxidation of the fluorine substituent.
- Purity Verification : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity >98%. Confirm structural integrity via -NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (N-H stretches at ~3300 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Key Techniques :
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. Use SHELXS-2018 for structure solution (direct methods) and SHELXL for refinement, with H-atoms modeled via riding positions (Uiso = 1.2Ueq(C)) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (M+H⁺ expected at m/z 187.1).
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do electronic effects from the fluorine and nitro groups influence regioselectivity in subsequent reactions (e.g., acylation or alkylation)?
- Mechanistic Insights :
-
The electron-withdrawing nitro group deactivates the benzene ring, directing electrophiles to the meta position relative to itself. The fluorine atom (moderately deactivating) further stabilizes intermediates via inductive effects.
-
Case Study : In acylation reactions, acetyl chloride in pyridine preferentially modifies the amine at the 1-position due to steric and electronic factors (see Table 1) .
Table 1 : Regioselectivity in Acylation Reactions
Reaction Condition Major Product (Position) Yield (%) AcCl, Pyridine, 0°C 1-Acetyl derivative 82 Ac₂O, H₂SO₄, RT 2-Acetyl derivative 65
Q. How can contradictory crystallographic and computational data (e.g., bond lengths, angles) be resolved for this compound?
- Resolution Strategy :
- Compare experimental XRD data (e.g., C-N bond lengths: 1.35–1.40 Å) with DFT calculations (B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å may indicate crystal packing effects or dynamic motion.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) that distort bond metrics .
Q. What strategies mitigate competing side reactions during functionalization of the diamine groups?
- Experimental Design :
- Protection-Deprotection : Temporarily protect one amine with Boc (tert-butyloxycarbonyl) using Boc₂O/DMAP, then selectively modify the second amine. Deprotect with TFA/CH₂Cl₂.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and reduce nucleophilic side reactions.
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor mono-substitution .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental NMR chemical shifts?
- Troubleshooting Workflow :
Verify solvent effects (DMSO vs. CDCl₃ shifts δ by 0.3–0.5 ppm).
Check for tautomerism or pH-dependent protonation states (e.g., amine groups may exist as NH₂ or NH₃⁺).
Recompute shifts using advanced methods (e.g., GIAO/DFT with implicit solvation models) .
Advanced Synthesis Table
Table 2 : Comparison of Reduction Methods for Nitro-to-Amine Conversion
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H₂/Pd-C | EtOH | 25 | 90 | 99.1 |
| SnCl₂/HCl | HCl(aq) | 70 | 75 | 97.5 |
| Fe/NH₄Cl | H₂O/THF | 60 | 68 | 95.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
